molecular formula C38H74O2 B12754709 Isostearyl erucate CAS No. 84605-09-4

Isostearyl erucate

Cat. No.: B12754709
CAS No.: 84605-09-4
M. Wt: 563.0 g/mol
InChI Key: BFGLKTHWZMNGHV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearyl erucate is an ester formed from isostearyl alcohol and erucic acid. It is commonly used in the cosmetics industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and feel of cosmetic formulations, making it a popular ingredient in skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isostearyl erucate is synthesized through an esterification reaction between isostearyl alcohol (iso-1-octadecanol) and erucic acid (13-docosenoic acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure optimal yield and purity of the final product. After the reaction is complete, the mixture is typically subjected to purification steps, such as distillation or crystallization, to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Isostearyl erucate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound, such as carboxylic acids or ketones.

    Reduction: Reduced forms, including alcohols or alkanes.

    Substitution: Substituted esters or other functionalized derivatives.

Scientific Research Applications

Isostearyl erucate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its effects on skin barrier function and hydration in dermatological research.

    Medicine: Explored for its potential use in topical formulations for treating dry skin conditions.

    Industry: Utilized in the formulation of cosmetics, personal care products, and lubricants due to its emollient properties.

Mechanism of Action

The primary mechanism by which isostearyl erucate exerts its effects is through its emollient action. It forms a protective layer on the skin’s surface, reducing water loss and enhancing skin hydration. This compound interacts with the lipid matrix of the stratum corneum, improving its barrier function and overall texture. The molecular targets include skin lipids and proteins involved in maintaining skin integrity and moisture balance.

Comparison with Similar Compounds

Isostearyl erucate can be compared with other similar compounds, such as:

    Isopropyl myristate: Another ester used in cosmetics for its emollient properties. It is derived from isopropyl alcohol and myristic acid.

    Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid, known for its skin-conditioning effects.

    Octyl stearate: An ester of octyl alcohol and stearic acid, used for its lubricating and moisturizing properties.

Uniqueness

This compound is unique due to its specific combination of isostearyl alcohol and erucic acid, which provides a distinct balance of emollient and skin-conditioning properties. Its molecular structure allows for better skin absorption and a non-greasy feel, making it particularly suitable for high-end skincare formulations.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and formulators can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

84605-09-4

Molecular Formula

C38H74O2

Molecular Weight

563.0 g/mol

IUPAC Name

16-methylheptadecyl (Z)-icos-13-enoate

InChI

InChI=1S/C38H74O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-29-32-35-38(39)40-36-33-30-27-24-21-18-15-16-19-22-25-28-31-34-37(2)3/h9-10,37H,4-8,11-36H2,1-3H3/b10-9-

InChI Key

BFGLKTHWZMNGHV-KTKRTIGZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.